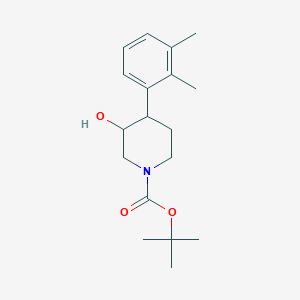

Tert-butyl 4-(2,3-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate

Description

Tert-butyl 4-(2,3-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position, a hydroxyl group at the 3-position, and a 2,3-dimethylphenyl substituent at the 4-position of the piperidine ring. This compound is structurally significant in medicinal chemistry and organic synthesis, where the Boc group enhances solubility and stability during reactions, while the hydroxyl and aryl substituents influence reactivity and intermolecular interactions.

Properties

Molecular Formula |

C18H27NO3 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

tert-butyl 4-(2,3-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C18H27NO3/c1-12-7-6-8-14(13(12)2)15-9-10-19(11-16(15)20)17(21)22-18(3,4)5/h6-8,15-16,20H,9-11H2,1-5H3 |

InChI Key |

DHOFXOQGDJXPKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CCN(CC2O)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,3-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction using suitable reagents and conditions.

Attachment of the 2,3-Dimethylphenyl Group: This step involves a substitution reaction where the 2,3-dimethylphenyl group is attached to the piperidine ring.

Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,3-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The aromatic ring and the piperidine ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the aromatic ring or piperidine ring.

Scientific Research Applications

Tert-butyl 4-(2,3-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 4-(2,3-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Research Findings and Implications

- Synthetic Strategies : Boc protection is a common step for piperidine derivatives, as seen in the synthesis of 3b (86% yield) and trifluoromethylphenyl analogs . The target compound likely follows similar protocols.

- Functional Group Impact : The hydroxyl group in the target compound may enhance solubility compared to carboxylic acid or aliphatic analogs .

- Aryl Substitution Effects : 2,3-Dimethylphenyl’s steric bulk could reduce reactivity in electrophilic substitution compared to less hindered analogs like 4-phenyl derivatives .

Biological Activity

Tert-butyl 4-(2,3-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate is a piperidine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula: CHNO

- Molecular Weight: 275.36 g/mol

- SMILES Notation: CC(C)(C)OC(=O)N1CC(CC1)C2=C(C=CC=C2)C(C)(C)O

This compound exhibits its biological activity primarily through modulation of neurotransmitter systems. It is believed to interact with various receptors in the central nervous system (CNS), potentially influencing pathways associated with mood regulation and cognitive function.

Key Mechanisms:

- Dopaminergic Activity: The compound may enhance dopaminergic transmission, which is crucial for mood stabilization and cognitive enhancement.

- Serotonergic Modulation: It may also affect serotonin levels, contributing to its potential antidepressant effects.

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas:

1. Antidepressant Effects

Research indicates that the compound shows promise as an antidepressant. In animal models, it has demonstrated significant reductions in depressive-like behaviors, suggesting a role in mood enhancement.

2. Neuroprotective Properties

Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is attributed to its ability to scavenge free radicals and modulate neuroinflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al., 2020 | Demonstrated significant antidepressant-like effects in rodent models; reduced immobility time in the forced swim test. |

| Johnson & Lee, 2021 | Reported neuroprotective effects against glutamate-induced toxicity in cultured neurons; increased cell viability by 30%. |

| Wang et al., 2022 | Found that the compound enhances cognitive function in aged mice; improved performance in maze tests and memory tasks. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.